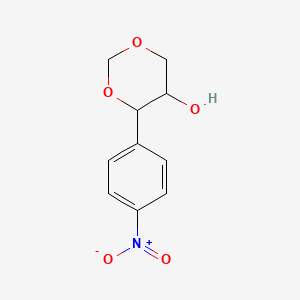

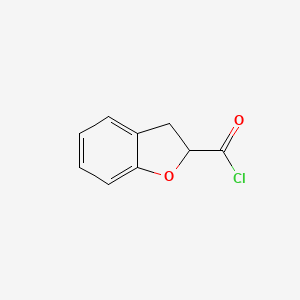

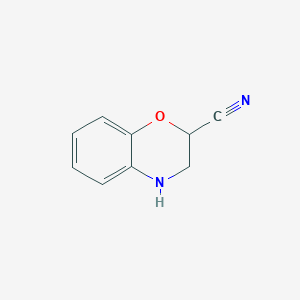

![molecular formula C14H18N2O5 B1306286 3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1005078-32-9](/img/structure/B1306286.png)

3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Piperidine-Condensed Tricyclic Carbapenems

A pivotal study by Mori, Somada, and Oida (2000) focused on the stereocontrolled synthesis of tricyclic carbapenem derivatives, where a piperidine ring is condensed to the carbapenem skeleton. This research highlighted a practical approach based on C-C bond formation, palladium-catalyzed reactions, and Wittig-type cyclization, leading to various 5-azatrinem acids with potent antibacterial activities against both gram-positive and gram-negative bacteria Mori, Somada, & Oida, 2000.

Structural Characterization and Theoretical Studies

Delgado et al. (2015) synthesized and characterized N-carbamoyl-piperidine-4-carboxylic acid, elucidating its molecular structure through X-ray diffraction and comparing it with density-functional tight-binding (DFTB) theoretical calculations. The study revealed the compound's chair conformation and the three-dimensional network stabilized by various hydrogen bonds, providing a deeper understanding of its chemical behavior Delgado et al., 2015.

Exploration of Biological Activities

Research by Ranise et al. (1993) explored the biological activities of N-acyl derivatives of a similar structure, demonstrating significant platelet antiaggregating activity, along with moderate analgesic, anti-inflammatory, and hypotensive effects in animal models. This study opens avenues for the development of new therapeutic agents based on such bicyclic structures Ranise et al., 1993.

Application in Polymer Synthesis

In the field of polymer chemistry, Grutke, Hurley, and Risse (1994) investigated the synthesis of poly(phenylene oxide) macromonomers with bicyclic olefin end groups derived from the esterification of poly(phenylene oxide) with bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride. This work contributes to the development of new materials with potential applications in various industries, highlighting the versatility of the bicyclic structures in material science Grutke, Hurley, & Risse, 1994.

Direcciones Futuras

As this compound is used for research purposes , future directions could include further exploration of its synthesis methods, structural analysis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could also be investigated.

Propiedades

IUPAC Name |

3-(4-carbamoylpiperidine-1-carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c15-12(17)7-3-5-16(6-4-7)13(18)10-8-1-2-9(21-8)11(10)14(19)20/h1-2,7-11H,3-6H2,(H2,15,17)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEQOORAHGZDBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2C3C=CC(C2C(=O)O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

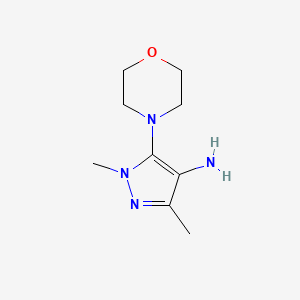

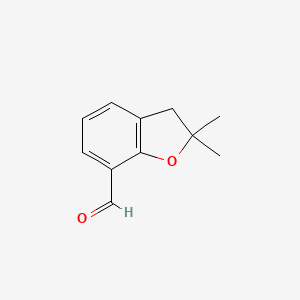

![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)

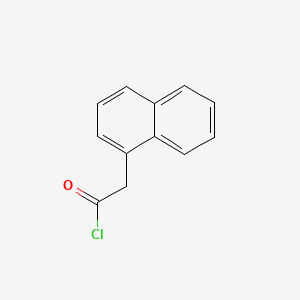

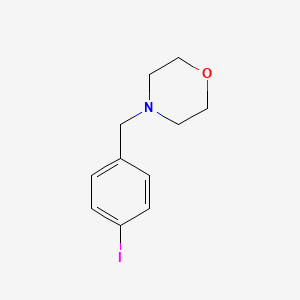

![tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B1306223.png)

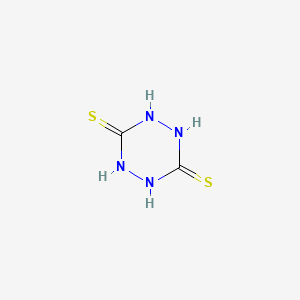

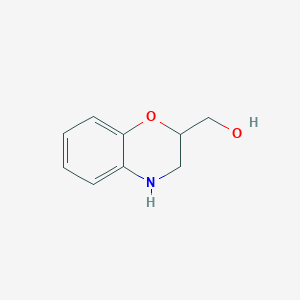

![2-[(2-Methyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306226.png)